Cas no 918812-27-8 (2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE)

2-(アミノメチル)-N,N-ジメチルベンズアミドは、ベンゼン環にアミノメチル基とジメチルアミド基が結合した有機化合物です。この構造は高い反応性と多様な応用可能性を有し、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、アミノメチル基の求核性とジメチルアミド基の電子吸引効果により、選択的な反応が可能です。また、安定性に優れ、取り扱いが比較的容易である点も特徴です。化学合成における汎用性の高さから、創薬研究や精密有機合成の分野で有用性が認められています。

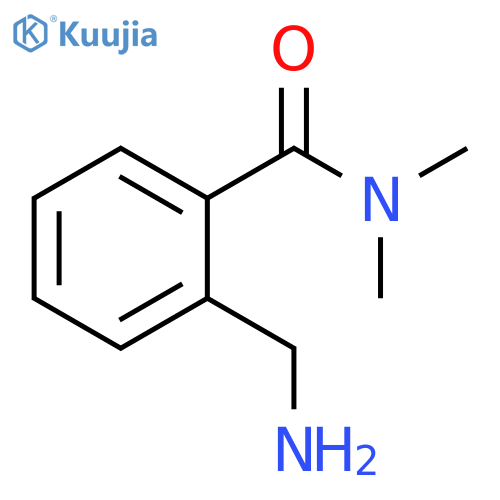

918812-27-8 structure

商品名:2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE

CAS番号:918812-27-8

MF:C10H14N2O

メガワット:178.230962276459

MDL:MFCD11848822

CID:5235560

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 化学的及び物理的性質

名前と識別子

-

- 2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE

- 181489

-

- MDL: MFCD11848822

- インチ: 1S/C10H14N2O/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7,11H2,1-2H3

- InChIKey: SZWAJLYWVRXEMN-UHFFFAOYSA-N

- ほほえんだ: C(N(C)C)(=O)C1=CC=CC=C1CN

計算された属性

- せいみつぶんしりょう: 178.111

- どういたいしつりょう: 178.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3A^2

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D582047-500mg |

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE |

918812-27-8 | 95% | 500mg |

$980 | 2024-08-03 | |

| eNovation Chemicals LLC | D582047-500mg |

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE |

918812-27-8 | 95% | 500mg |

$980 | 2025-02-28 | |

| eNovation Chemicals LLC | D582047-500mg |

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE |

918812-27-8 | 95% | 500mg |

$980 | 2025-02-28 |

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

918812-27-8 (2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 61549-49-3(9-Decenenitrile)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量